Ethyl 4-methylbenzoylformate
Overview
Description
Ethyl 4-methylbenzoylformate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound features a carbonyl group bonded to an ethyl group and a 4-methylphenyl group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methylbenzoylformate can be synthesized through the esterification of 4-methylphenylacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylbenzoylformate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to form 4-methylphenylacetic acid and ethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 4-methylphenylacetic acid and ethanol.
Reduction: 4-methylphenylethanol.
Substitution: Depending on the nucleophile, various substituted esters or amides can be formed.
Scientific Research Applications
Ethyl 4-methylbenzoylformate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-methylbenzoylformate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to form the corresponding acids and alcohols. This hydrolysis reaction is crucial for the compound’s metabolism and excretion . The compound’s reactivity with nucleophiles also makes it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Ethyl 4-methylbenzoylformate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: A simpler ester with a pleasant odor, commonly used as a solvent in laboratories.
Methyl Butyrate: Known for its fruity odor, used in flavoring and fragrance industries.
Uniqueness
This compound stands out due to its specific structure, which includes a 4-methylphenyl group. This structural feature imparts unique chemical properties and reactivity, making it a valuable compound in various applications .
List of Similar Compounds
- Ethyl Acetate
- Methyl Butyrate
- Ethyl Benzoate
Biological Activity
Ethyl 4-methylbenzoylformate (CAS 5524-56-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and organic synthesis. This article delves into the biological activity of this compound, highlighting its interactions, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an α-keto ester, characterized by the presence of a carbonyl group adjacent to an ester functional group. Its structural formula can be represented as follows:
The compound exhibits specific physicochemical properties that influence its biological activity, including:
- Log P (octanol-water partition coefficient) : Indicates lipophilicity and potential for membrane permeability.
- BBB Permeant : Yes, suggesting it can cross the blood-brain barrier.
- CYP Inhibition : It is a known inhibitor of CYP1A2, which may affect drug metabolism.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. Studies have shown that compounds with similar structures often exhibit activity against various microbial strains. The compound's ability to disrupt microbial membranes or inhibit essential enzymes could be mechanisms behind its antimicrobial effects .
Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it shows potential as an inhibitor of enzymes related to the conversion of fatty acids and other substrates in biochemical pathways, which could have implications for metabolic disorders .
Synthesis and Biological Evaluation
A significant study focused on the synthesis of this compound using a novel catalytic method that enhanced yield and selectivity. The synthesized compound was then evaluated for biological activity:
- Synthesis Method : Utilized TiO₂/SO₄²⁻ as a catalyst in organic solvents to achieve high selectivity.
- Biological Testing : The synthesized compound was tested against various microbial strains, demonstrating notable inhibition zones compared to control groups.
Microbial Strain | Inhibition Zone (mm) | Control (mm) |
---|---|---|
Staphylococcus aureus | 15 | 0 |
Escherichia coli | 12 | 0 |
Candida albicans | 10 | 0 |
This table illustrates the antimicrobial efficacy of this compound against selected strains, indicating its potential use as an antimicrobial agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilicity and ability to permeate biological membranes. Studies have indicated:
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHJACPCSQNDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371365 | |
Record name | ethyl 2-(4-methylphenyl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5524-56-1 | |
Record name | ethyl 2-(4-methylphenyl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(4-methylphenyl)-2-oxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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